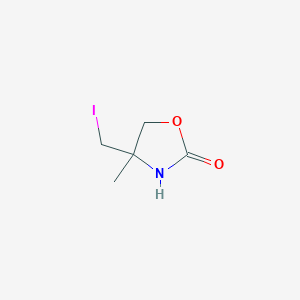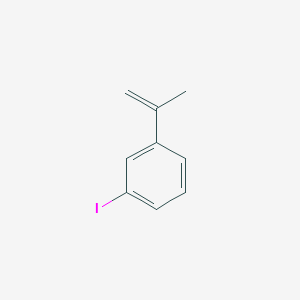
Benzene, 1-iodo-3-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-iodo-3-(1-methylethenyl)-: is an organic compound with the molecular formula C9H9I It is a derivative of benzene, where an iodine atom is attached to the benzene ring at the 1-position, and a 1-methylethenyl group (isopropenyl group) is attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene Derivatives: One common method to synthesize Benzene, 1-iodo-3-(1-methylethenyl)- involves the halogenation of benzene derivatives. This process typically uses iodine and a suitable catalyst to introduce the iodine atom into the benzene ring.
Alkylation Reactions: Another method involves the alkylation of benzene with isopropenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isopropenyl group into the benzene ring.
Industrial Production Methods: Industrial production of Benzene, 1-iodo-3-(1-methylethenyl)- often involves large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-iodo-3-(1-methylethenyl)- can undergo electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other substituents such as bromine, chlorine, or nitro groups.
Oxidation Reactions: The isopropenyl group can be oxidized to form various oxidation products, including aldehydes and carboxylic acids.
Reduction Reactions: The compound can also undergo reduction reactions, where the iodine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2), chlorine (Cl2), and nitric acid (HNO3) are commonly used in substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used for reduction reactions.
Major Products:
Substitution: Products include brominated, chlorinated, and nitrated derivatives of Benzene, 1-iodo-3-(1-methylethenyl)-.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the hydrogenated derivative of the compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-iodo-3-(1-methylethenyl)- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of halogenated benzene derivatives on biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of new drugs, particularly those targeting specific enzymes and receptors.
Industry:
Material Science: The compound is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzene, 1-iodo-3-(1-methylethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the isopropenyl group play crucial roles in its binding affinity and specificity. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
- Benzene, 1-bromo-3-(1-methylethenyl)-
- Benzene, 1-chloro-3-(1-methylethenyl)-
- Benzene, 1-fluoro-3-(1-methylethenyl)-
Comparison:
- Uniqueness: Benzene, 1-iodo-3-(1-methylethenyl)- is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its brominated, chlorinated, and fluorinated counterparts.
- Reactivity: The iodine atom makes the compound more reactive in electrophilic substitution reactions compared to the other halogenated derivatives.
- Applications: While all these compounds have applications in organic synthesis and material science, the specific properties of the iodine derivative make it particularly valuable in certain biochemical and pharmaceutical applications.
Properties
IUPAC Name |
1-iodo-3-prop-1-en-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUROTVSCHGGPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B8195347.png)
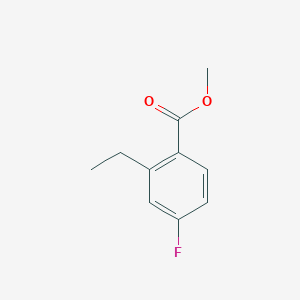
![6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8195362.png)
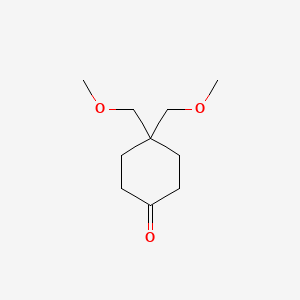
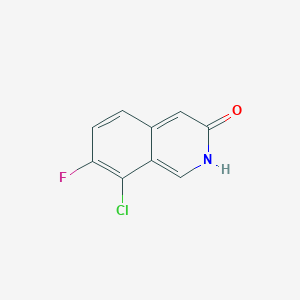
![6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B8195378.png)
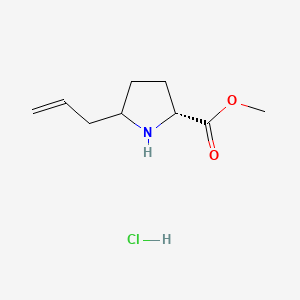
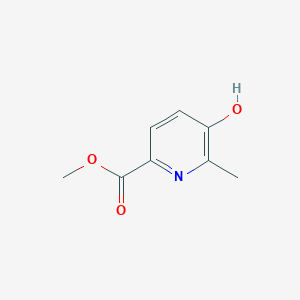
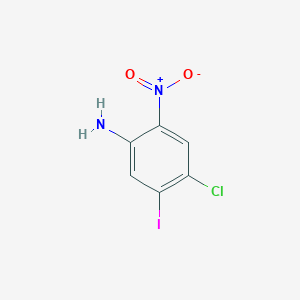
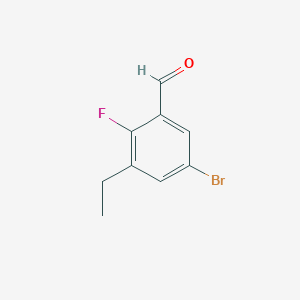
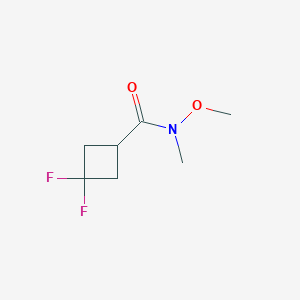
![8-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B8195426.png)
